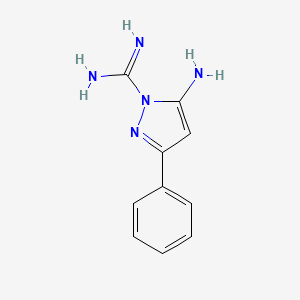

5-amino-3-phenyl-1H-pyrazole-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

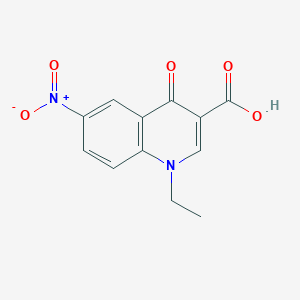

5-amino-3-phenyl-1H-pyrazole-1-carboximidamide (APC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APC is a pyrazole derivative that contains an amino group and a carboximidamide group. The compound has shown promising results in various studies, making it a subject of interest for scientists and researchers.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Synthesis of Pyrazolopyrimidines for Antimicrobial Use: A study synthesized novel pyrazolopyrimidines based on 5-aminopyrazoles and evaluated their antimicrobial activity. These compounds showed significant activity against bacterial and fungal strains, with some exhibiting potent inhibition of RNA polymerase, suggesting potential as antimicrobial agents (Abdallah & Elgemeie, 2022).

Corrosion Inhibition

- Corrosion Inhibition Properties: Research indicated that derivatives of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile are effective corrosion inhibitors for steel surfaces in acidic environments. These compounds' surface properties were explored, showing potential for applications in material science and engineering (Hameed et al., 2020).

Antitumor Activities

- Pyrazolopyrimidines and Schiff Bases for Antitumor Activities: A study focused on the synthesis of pyrazolopyrimidines and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. These compounds were tested for in vitro antitumor activities against various human cancer cell lines, indicating potential applications in cancer research and therapy (Hafez et al., 2013).

Cytotoxicity Studies

- Cytotoxicity of Pyrazolopyrimidine Derivatives: Research on 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings are significant for developing new anticancer drugs (Hassan et al., 2014).

Environmental Applications

- Chromium(III) Ion Detection in Biological and Environmental Samples: A study utilized 5-amino-1-phenyl-1H-pyrazole-4-carboxamide to develop a Cr3+ ion-selective electrode. This sensor showed excellent selectivity and sensitivity for Cr3+ ions, highlighting its application in environmental monitoring and analysis (Zamani et al., 2009).

Safety and Hazards

Direcciones Futuras

Pyrazoles have shown significant potential for various applications and have yielded promising outcomes. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The development of novel pyrazoles and the exploration of their diverse applications, especially in the field of pharmaceutics and medicinal chemistry, are areas of ongoing research .

Propiedades

IUPAC Name |

5-amino-3-phenylpyrazole-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c11-9-6-8(14-15(9)10(12)13)7-4-2-1-3-5-7/h1-6H,11H2,(H3,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAKTUNXMXCLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)

![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)